molecular formula C18H18BrNO3 B8167676 (3-(Benzyloxy)-4-bromophenyl)(morpholino)methanone

(3-(Benzyloxy)-4-bromophenyl)(morpholino)methanone

Cat. No.: B8167676
M. Wt: 376.2 g/mol
InChI Key: JMQSPLXLCNEVAU-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-4-bromophenyl)(morpholino)methanone is a chemical research compound featuring a benzyloxy-protected bromophenyl scaffold linked to a morpholino group via a methanone linker. This specific molecular architecture suggests its potential utility as a valuable intermediate or pharmacological probe in medicinal chemistry and drug discovery research. Compounds incorporating morpholino rings and aryl ketone structures are frequently investigated as modulators of central nervous system targets . The presence of the bromine atom offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . Similarly, the benzyloxy group can be strategically modified or deprotected to explore new chemical space. This compound is representative of a class of small molecules studied for their potential subunit-selective effects on ionotropic glutamate receptors, such as NMDA receptors, which are critical in processes like learning, memory, and synaptic plasticity . Dysfunction of these receptors has been implicated in various neurological disorders, making them a significant area of research focus . Furthermore, related heterocyclic structures are explored across multiple therapeutic areas, including as potential antimicrobial and anticancer agents, highlighting the broad relevance of such chemical scaffolds in biomedical research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct all necessary safety and toxicity assessments prior to use.

Properties

IUPAC Name

(4-bromo-3-phenylmethoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c19-16-7-6-15(18(21)20-8-10-22-11-9-20)12-17(16)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQSPLXLCNEVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyloxy Group Introduction

The installation of the benzyloxy group at the 3-position of the phenyl ring is typically achieved via alkylation of a phenolic precursor. For example, 3-hydroxy-4-bromophenyl intermediates can undergo benzylation using benzyl bromide in the presence of a base such as cesium carbonate. In a representative procedure, 3-methoxyphenethylamine is demethylated using hydrobromic acid in acetic acid to yield the phenol, which is subsequently protected with a benzyl group. This method, adapted from tetrahydroisoquinoline syntheses, achieves >80% yield for the benzylation step when conducted in polar aprotic solvents like dimethylformamide (DMF).

Alternative approaches involve direct coupling of benzyl alcohol derivatives to halogenated aromatics. Patent CN101531597B describes a bromination-alkylation sequence starting from 3-nitro-4-benzyloxyacetophenone, where bromine is introduced using phosphorus halide catalysts at -5°C to 10°C. While this method prioritizes industrial scalability, the nitro group necessitates subsequent reduction steps for further functionalization.

Regioselective Bromination

Bromination at the 4-position is critical for directing subsequent coupling reactions. Two predominant methods emerge:

  • Electrophilic Aromatic Substitution : Direct bromination of 3-benzyloxyacetophenone derivatives using bromine in dichloromethane or chloroform, catalyzed by FeBr₃ or AlCl₃. The Chinese patent CN101531597B reports 85–92% yields for this step when conducted below 10°C to minimize di-bromination.

  • Directed Ortho-Metalation : Lithiation of 3-benzyloxybenzamide derivatives followed by quenching with bromine sources (e.g., N-bromosuccinimide) enables precise para-bromination. This method, detailed in PMC4850841, avoids electrophilic pitfalls but requires cryogenic conditions (-78°C) and specialized ligands.

Comparative data for bromination methods:

MethodCatalystTemp (°C)Yield (%)Selectivity (4-Br:2-Br)Source
Electrophilic Br₂FeBr₃0–1085–929:1
Directed MetalationLDA, NBS-7878>19:1

Morpholine Acylation Techniques

Friedel-Crafts Acylation

Direct acylation of the brominated aromatic core with morpholine is achieved via Friedel-Crafts chemistry. As demonstrated in WO2015030057A1, 4-bromobenzoyl chloride reacts with morpholine in dichloromethane at 0°C, using triethylamine as a base. The reaction proceeds via nucleophilic acyl substitution, with the morpholine nitrogen attacking the electrophilic carbonyl carbon. Key parameters:

  • Solvent : Anhydrous CH₂Cl₂ minimizes side reactions

  • Stoichiometry : 1.1 equiv morpholine ensures complete conversion

  • Workup : Silica plug filtration removes excess reagents, yielding >95% purity after column chromatography

This method, adapted for (4-bromophenyl)(morpholino)methanone synthesis, can be extended to the 3-benzyloxy-4-bromo analog by substituting 4-bromobenzoyl chloride with the appropriately functionalized acyl chloride.

Integrated Synthesis Routes

Sequential Bromination-Acylation

A three-step sequence starting from 3-benzyloxyacetophenone:

  • Bromination : Electrophilic Br₂/FeBr₃ at 5°C

  • Chloride Formation : SOCl₂ treatment converts the ketone to acyl chloride

  • Morpholine Coupling : Reaction with morpholine in CH₂Cl₂

This route achieves an overall yield of 62–68%, with the bromination step as the yield-limiting factor.

One-Pot Functionalization

Building on ACS Journal of Organic Chemistry methodologies, a one-pot strategy could integrate bromination and acylation:

  • Simultaneous Br₂ Addition/Morpholine Coupling : Using CuI/1,10-phenanthroline catalysts in dioxane at 120°C

  • In Situ Workup : Silica filtration and rotary evaporation

Preliminary data from analogous oxadiazole syntheses suggest 55–60% yields for one-pot systems, though optimization is required for the target compound.

Analytical and Purification Considerations

Chromatographic Techniques

  • Flash Column Chromatography (FCC) : 25–35% ethyl acetate/hexane gradients resolve acylated products

  • Preparative TLC (PTLC) : Used for final purification when FCC yields <90% purity

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • Benzyloxy CH₂ at δ 4.8–5.1 ppm (s, 2H)

    • Morpholine protons at δ 3.4–3.7 ppm (m, 8H)

    • Aromatic protons at δ 7.2–7.9 ppm (m, 3H)

  • HRMS : Exact mass confirmation within 2 ppm error

Industrial Scalability and Challenges

Patent CN101531597B highlights critical factors for large-scale production:

  • Solvent Choice : Ethyl acetate or toluene preferred over halogenated solvents for cost and safety

  • Catalyst Recycling : Phosphorus halides recovered via distillation

  • Throughput : 5–10 kg/batch achievable with current protocols

Primary limitations include:

  • Di-bromination byproducts (5–12%) requiring additional purification

  • Morpholine hygroscopicity necessitating strict anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-4-bromophenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-(Benzyloxy)-4-bromophenyl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biology, this compound can be used as a probe to study biological pathways and interactions. It can also be used in the development of new biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of new drug candidates with potential therapeutic effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties. It can also be used in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-4-bromophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromophenyl group can form halogen bonds with amino acid residues. The morpholino group can enhance the solubility and bioavailability of the compound. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (3-(Benzyloxy)-4-bromophenyl)(morpholino)methanone with structurally related benzophenone derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Structural Differences vs. Target Compound Impact on Properties References
(4-Bromophenyl)(morpholino)methanone 4-Bromophenyl, morpholino Lacks benzyloxy group at 3-position Reduced lipophilicity; simpler electronic profile
(3-Methoxy-4-nitrophenyl)(morpholino)methanone 3-Methoxy, 4-nitro, morpholino Nitro group (electron-withdrawing) vs. benzyloxy Higher polarity; altered reactivity in redox reactions
(3-Bromophenyl)[4-(thiomorpholinylmethyl)phenyl]methanone Thiomorpholine (S instead of O), 3-bromo Sulfur in morpholine analog; bromine at 3-position Enhanced metabolic stability; potential for unique binding interactions
(5-Phenyl-2H-1,2,3-triazol-4-yl)(morpholino)methanone Triazole ring, morpholino Triazole replaces benzophenone core Improved π-π stacking; potential for kinase inhibition

Physicochemical Properties

  • Lipophilicity : The benzyloxy group in the target compound increases logP compared to methoxy or nitro analogues, favoring blood-brain barrier penetration .
  • Solubility: Morpholino groups enhance water solubility via hydrogen bonding, but bromine and benzyloxy substituents counteract this effect .
  • Stability : Thiomorpholine derivatives exhibit higher metabolic stability due to sulfur’s resistance to oxidation .

Q & A

Q. What are the standard synthetic routes for preparing (3-(Benzyloxy)-4-bromophenyl)(morpholino)methanone?

The compound can be synthesized via coupling reactions between bromophenyl intermediates and morpholine derivatives. For example, a related morpholino-methanone synthesis involves reacting (4-bromophenyl) precursors with morpholine under catalytic conditions, followed by benzyloxy group introduction via nucleophilic substitution or Suzuki coupling. Flash column chromatography (e.g., using ethyl acetate as an eluent) is typically employed for purification . Solubility and stability data from analogs (e.g., (3-bromo-2-fluorophenyl)(morpholino)methanone) suggest dichloromethane or methanol as suitable solvents for handling .

Q. What safety protocols are critical when handling this compound in the lab?

While specific MSDS data for this compound is unavailable, analogs like (4-Aminophenyl)(morpholino)methanone indicate hazards such as skin/eye irritation and respiratory toxicity. Standard practices include using fume hoods, nitrile gloves, and lab coats. Waste disposal should follow institutional guidelines for halogenated organics .

Q. How is the compound characterized post-synthesis?

Characterization relies on 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm the benzyloxy and morpholine moieties, with bromine and carbonyl peaks providing structural validation. High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., matching calculated/found values for C, H, N within 0.3%) ensure purity. Analogs like eugenol-derived benzamides demonstrate the utility of these techniques .

Advanced Research Questions

Q. How can reaction efficiency be optimized for introducing the benzyloxy group?

Catalytic systems like Pd(PPh3_3)4_4 or Buchwald-Hartwig conditions may enhance coupling efficiency. For example, refluxing with piperidine as a base (as in chalcone synthesis) improves yield, while microwave-assisted methods reduce reaction times. Monitoring via TLC or HPLC ensures minimal byproduct formation .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies (e.g., bond length variations in X-ray vs. DFT models) require multi-technique validation. SHELX software is widely used for refining crystal structures, but complementary methods like IR spectroscopy or powder XRD can clarify ambiguities. For example, SHELXL’s robust algorithms handle high-resolution data effectively, even for complex substituents like benzyloxy groups .

Q. How does the bromine substituent influence biological activity in structure-activity relationship (SAR) studies?

Bromine enhances electrophilicity and binding affinity in enzyme inhibition assays. For instance, analogs with bromophenyl groups show improved anticancer activity against breast cancer cells (e.g., IC50_{50} values <10 μM). Comparative studies with fluorine or chlorine substituents (e.g., (3-bromo-2-fluorophenyl) derivatives) highlight bromine’s role in hydrophobic interactions .

Q. What computational methods predict the compound’s stability under varying pH conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states of the morpholine nitrogen and benzyloxy oxygen. Molecular dynamics simulations in explicit solvent (e.g., water, DMSO) predict degradation pathways, validated experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for morpholine coupling to avoid hydrolysis.
  • Purification : Use preparative HPLC for polar byproducts if column chromatography fails.
  • Safety : Store at -20°C under inert gas to prolong shelf life, given aryl bromide sensitivity to light/moisture.

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